(1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
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Overview
Description
(1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[321]octane-5-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[321]octane-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules One common method involves the protection of the amine group followed by the formation of the bicyclic structure through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
(1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Properties
Molecular Formula |
C23H23NO4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(1S,5R)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23-11-5-6-15(12-23)13-24(23)22(27)28-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,25,26)/t15-,23+/m0/s1 |
InChI Key |
VRVKYEBMYXINBO-NPMXOYFQSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@](C1)(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1CC2CC(C1)(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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